4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde
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Overview
Description
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde is an organic compound that features an imidazole ring attached to an ethoxybenzaldehyde structure. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 2-(1H-imidazol-1-yl)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzoic acid.
Reduction: 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzyl alcohol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This compound may also modulate signaling pathways by interacting with key proteins .
Comparison with Similar Compounds
Similar Compounds
4-(2-(1H-Imidazol-1-yl)ethoxy)phenylboronic acid: Similar structure but with a boronic acid group instead of an aldehyde.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Contains an imidazole ring attached to a phenyl group with an ethanone substituent.
4-(1H-Imidazol-1-yl)phenol: Features an imidazole ring attached to a phenol group.
Uniqueness
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde is unique due to its specific combination of an imidazole ring and an ethoxybenzaldehyde structure. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H16N2O3 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-ethoxy-4-(2-imidazol-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C14H16N2O3/c1-2-18-14-9-12(10-17)3-4-13(14)19-8-7-16-6-5-15-11-16/h3-6,9-11H,2,7-8H2,1H3 |
InChI Key |
UVCLITZUVUXDSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCN2C=CN=C2 |
Origin of Product |
United States |
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